4-(4-Fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a 4-fluorophenyl derivative with a suitable precursor to form the pyrazole ring . For example, a fluorinated pyrazole was synthesized via a two-step reaction involving a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis . The structure of the compound is likely to be confirmed by similar spectroscopic analysis.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of a pyrazole ring . The reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization, can lead to the formation of the corresponding pyrazole molecules .Scientific Research Applications
Anticancer Activities
4-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives have shown promising results in the fight against cancer. A study by Abu Thaher et al. (2012) found that these derivatives exhibit significant activity against vital cancer kinases, such as Src, B-Raf, EGFRs, and VEGFR-2, suggesting potential for anticancer therapy (Abu Thaher et al., 2012).
Antimicrobial Properties
Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrating significant antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents (Ragavan et al., 2010).
Structural Studies
Structural analysis of derivatives like 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been conducted, contributing to the understanding of molecular conformations and interactions. These studies are crucial for designing drugs with desired properties and activities (Abdel-Wahab et al., 2013).
Synthesis and Development of Novel Compounds
Research on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, has been significant. Such studies are integral to developing novel compounds with potential therapeutic applications (Eleev et al., 2015).
Crystallographic Analysis
Crystallographic studies, such as those conducted on N-substituted pyrazolines, provide valuable insights into the structural properties of this compound derivatives. Understanding these properties is crucial for drug design and development (Loh et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, the compound (4-fluorophenyl)(pyridin-4-yl)methanone has been reported to target Leukotriene A-4 hydrolase in humans .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have shown diverse pharmacokinetic properties .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWIUJQBBANGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-05-5, 5848-04-4 |
Source
|
Record name | 5-Amino-4-(4-fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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